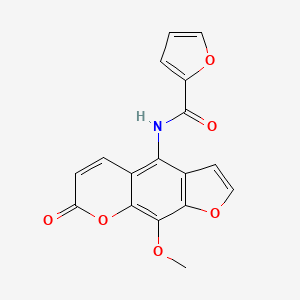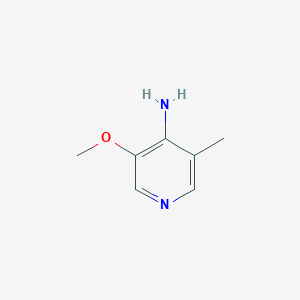
3-Methoxy-5-methylpyridin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methoxy-5-methylpyridin-4-amine is a heterocyclic organic compound with the molecular formula C7H10N2O It is a derivative of pyridine, featuring a methoxy group at the 3-position, a methyl group at the 5-position, and an amino group at the 4-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-5-methylpyridin-4-amine can be achieved through several methods. One common approach involves the reaction of 3-methoxypyridine with methyl iodide in the presence of a base such as potassium carbonate to introduce the methyl group at the 5-position. The resulting intermediate can then be subjected to nitration followed by reduction to yield the desired amine .
Industrial Production Methods
Industrial production of this compound typically involves large-scale nitration and reduction processes. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while minimizing by-products and waste .
Analyse Des Réactions Chimiques
Types of Reactions
3-Methoxy-5-methylpyridin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert nitro derivatives to amines.
Substitution: Electrophilic substitution reactions can introduce various functional groups at different positions on the pyridine ring
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are frequently used.
Substitution: Reagents like halogens, sulfonyl chlorides, and alkylating agents are employed under controlled conditions
Major Products Formed
The major products formed from these reactions include N-oxides, substituted pyridines, and various amine derivatives, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
3-Methoxy-5-methylpyridin-4-amine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: The compound is utilized in the production of dyes, agrochemicals, and specialty chemicals
Mécanisme D'action
The mechanism of action of 3-Methoxy-5-methylpyridin-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The methoxy and amino groups play crucial roles in binding to active sites, thereby modulating the activity of the target molecules. This interaction can lead to inhibition or activation of biochemical pathways, depending on the specific target and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Methoxypyridine: Lacks the methyl and amino groups, resulting in different chemical properties and reactivity.
5-Methylpyridin-3-amine: Lacks the methoxy group, affecting its binding affinity and biological activity.
4-Amino-3-methoxypyridine: Similar structure but with different substitution patterns, leading to variations in chemical behavior and applications
Uniqueness
3-Methoxy-5-methylpyridin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both methoxy and amino groups enhances its versatility as a synthetic intermediate and its potential as a pharmacophore in medicinal chemistry .
Propriétés
Formule moléculaire |
C7H10N2O |
|---|---|
Poids moléculaire |
138.17 g/mol |
Nom IUPAC |
3-methoxy-5-methylpyridin-4-amine |
InChI |
InChI=1S/C7H10N2O/c1-5-3-9-4-6(10-2)7(5)8/h3-4H,1-2H3,(H2,8,9) |
Clé InChI |
YNWBEPBCVMRQNL-UHFFFAOYSA-N |
SMILES canonique |
CC1=CN=CC(=C1N)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


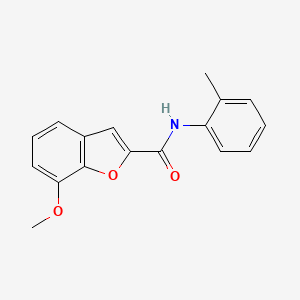
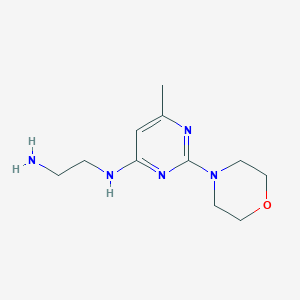
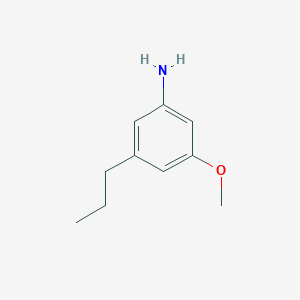
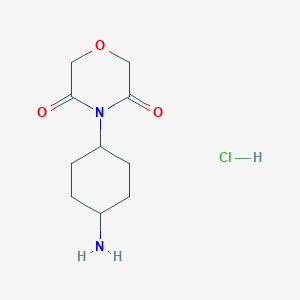

![8-Bromo-6-methyl-2-(thiophen-3-yl)imidazo[1,2-a]pyridine](/img/structure/B14883148.png)
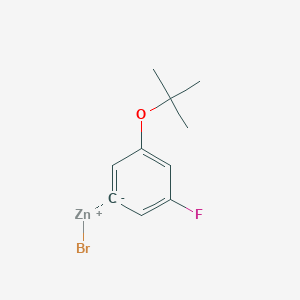
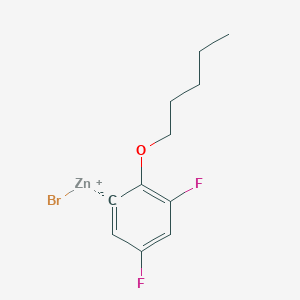
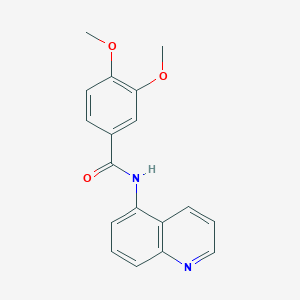
![tert-Butyl (3aS,8R,8aS)-8-hydroxy-3,3a,8,8a-tetrahydroindeno[1,2-c]pyrrole-2(1H)-carboxylate](/img/structure/B14883167.png)
![3-Amino-6-(tert-butyl)thieno[2,3-b]pyridine-2,4-dicarboxylic acid](/img/structure/B14883175.png)
![2-{[3-(Methoxycarbonyl)-4,5,6,7,8,9,10,11,12,13-decahydrocyclododeca[b]thiophen-2-yl]carbamoyl}cyclohexanecarboxylic acid](/img/structure/B14883182.png)
![4-[(Cyclopropanemethoxy)methyl]-3-fluorophenylZinc bromide](/img/structure/B14883185.png)
